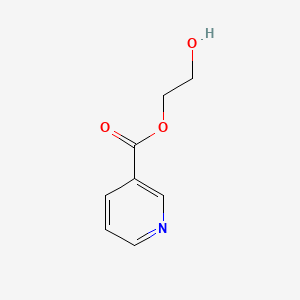

2-Hydroxyethyl nicotinate

説明

Synthesis Analysis

The synthesis of 2-Hydroxyethyl nicotinate and related compounds involves multiple chemical pathways. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been achieved, showcasing the compound's complex synthetic route and the mechanism of its formation (Zhou et al., 2008). Another example includes the hydrothermal synthesis of nickel nicotinate coordination polymers, illustrating the versatility of nicotinate derivatives in forming structured materials (Wasson & LaDuca, 2007).

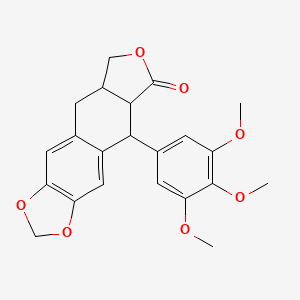

Molecular Structure Analysis

The molecular structure of nicotinate derivatives, including 2-Hydroxyethyl nicotinate, has been extensively studied using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of bis(nicotinamide) m-hydroxybenzoate complexes reveals insights into the binding modes and molecular arrangements of nicotinate compounds (Köse & Necefoğlu, 2008).

Chemical Reactions and Properties

2-Hydroxyethyl nicotinate participates in various chemical reactions, displaying unique properties. The cleavage of the C–S bond in the hydrazination of nicotinate derivatives is a notable reaction that highlights the compound's reactivity and the unexpected pathways it can undergo (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of 2-Hydroxyethyl nicotinate, such as its thermal behavior, solubility, and phase transitions, are critical for its application in various fields. Studies on the hydroxypropylmethylcellulose-nicotinamide binary system provide insights into the thermal and solubility properties of nicotinate derivatives (Hino & Ford, 2001).

科学的研究の応用

Photoreactivity of Nicotinic Acid and Derivatives : Nicotinic acid and its derivatives, including 2-Hydroxyethyl nicotinate, show varied photoreactivity based on the solvent and solution acidity. They undergo photo-hydroxylation in aqueous solutions and photo-ethylation in ethanol solutions. This characteristic is significant for understanding their behavior under different environmental conditions and could have implications in photodynamic therapy and photochemistry research (Takeuchi et al., 1974).

Binding and Hydrolysis by Human Serum Albumin : Research on nicotinate esters, including 2-Hydroxyethyl nicotinate, has shown how they bind to and are hydrolyzed by human serum albumin. Understanding this interaction is crucial for drug delivery systems and pharmacokinetics, as it impacts the distribution and metabolism of the compounds in the body (Steiner et al., 1992).

Retinoprotective Effects : A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, showed promising results in improving retinal microcirculation and resistance to ischemia. This suggests potential applications in ophthalmology, particularly in treating conditions related to retinal health (Peresypkina et al., 2020).

Application in Nicotinate Synthesis : The removal of auxiliaries such as 2-oxazolidinone and 2-hydroxyethylamine in the synthesis of planar-chiral nicotinate was demonstrated to be effective in a methoxide–carbonate system. This has implications in synthetic organic chemistry, particularly in the efficient synthesis of chiral compounds (Kanomata et al., 2003).

Encapsulation in Electrospun Fibers for Drug Delivery : Research has shown the successful encapsulation of nicotinamide, a derivative of nicotinic acid, into electrospun fibers. This method can control the release of the compound and has potential applications in topical drug delivery systems for skin disorders (Nada et al., 2016).

Stability and Decomposition in Aqueous Solution : The stability and decomposition mechanism of N-(2-hydroxyethyl) nicotinamide nitrate (ester) in aqueous solutions were studied, revealing important information about the stability and shelf-life of pharmaceutical formulations containing this compound (Nagai et al., 1984).

Role in Nicotinate Fermentation : Structural and kinetic properties of a beta-hydroxyacid dehydrogenase involved in nicotinate fermentation were studied. This enzyme is part of the anaerobic nicotinate fermentation pathway and its understanding is relevant for biotechnological applications in energy production and waste treatment (Reitz et al., 2008).

特性

IUPAC Name |

2-hydroxyethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMRNSLAFWRKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189697 | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etofibrate 2-hydroxymethylnicotinate | |

CAS RN |

3612-80-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3612-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etofibrate 2-hydroxymethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

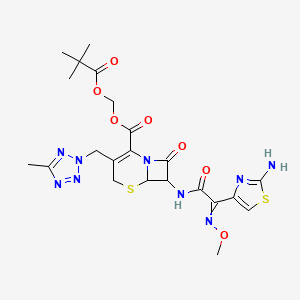

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

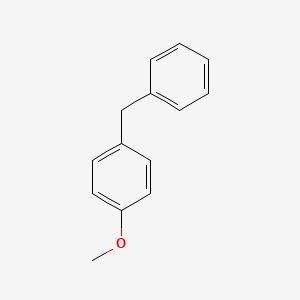

![(8,13,14,17-Tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1215648.png)

![6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one](/img/structure/B1215656.png)